molecular formula C4H10N2O4 B12060782 L-Asparagine-13C4, 15N2 Hydrate

L-Asparagine-13C4, 15N2 Hydrate

Cat. No.: B12060782
M. Wt: 156.09 g/mol
InChI Key: RBMGJIZCEWRQES-KNBQNQHASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparagine-13C4,15N2 (monohydrate) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-Asparagine molecule. This can be achieved through chemical synthesis using isotopically labeled precursors. The reaction conditions typically involve controlled temperature and pH to ensure the stability of the isotopes and the integrity of the L-Asparagine structure .

Industrial Production Methods

Industrial production of L-Asparagine-13C4,15N2 (monohydrate) involves large-scale synthesis using isotopically labeled starting materials. The process includes purification steps to achieve high isotopic purity and chemical purity. The final product is often characterized by techniques such as mass spectrometry and NMR to confirm the incorporation of the isotopes and the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

L-Asparagine-13C4,15N2 (monohydrate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like acyl chlorides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation .

Major Products

The major products formed from these reactions include aspartic acid, asparaginol, and various substituted derivatives of L-Asparagine .

Mechanism of Action

L-Asparagine-13C4,15N2 (monohydrate) exerts its effects by participating in the metabolic pathways of asparagine. It is involved in the synthesis of proteins and other biomolecules. The labeled isotopes allow researchers to track the movement and transformation of asparagine within cells and tissues, providing insights into its metabolic role and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Asparagine-13C4,15N2 (monohydrate) is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes, providing a comprehensive tool for studying metabolic pathways and protein interactions. This dual labeling offers more detailed information compared to single-labeled compounds .

Properties

Molecular Formula

C4H10N2O4

Molecular Weight

156.09 g/mol

IUPAC Name

(2S)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate

InChI

InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1;

InChI Key

RBMGJIZCEWRQES-KNBQNQHASA-N

Isomeric SMILES

[13CH2]([13C@@H]([13C](=O)O)[15NH2])[13C](=O)[15NH2].O

Canonical SMILES

C(C(C(=O)O)N)C(=O)N.O

Origin of Product

United States

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